molecular formula C11H17BClNO2 B1447770 (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid CAS No. 1704074-24-7

(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid

Cat. No.: B1447770
CAS No.: 1704074-24-7
M. Wt: 241.52 g/mol
InChI Key: RCCXAZJHSWFDDD-UHFFFAOYSA-N
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Description

(3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H17BClNO2 and its molecular weight is 241.52 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Sensing Applications : Boronic acids, including (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid, have been extensively explored for their potential in sensing applications. Their ability to form reversible covalent bonds with diols and similar molecules makes them ideal for constructing sensors, particularly for saccharides. This characteristic is pivotal in the development of glucose sensors, an essential tool in diabetes management. For example, the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline involved the formation of a compound with a relatively low boronic acid pKa value, making it suitable for glucose sensing at physiological pH (Das et al., 2003). Similarly, the study on the complexation of L-lactate with boronic acids emphasized the utility of boronic acids in the detection of diols and alpha-hydroxy acids, marking their significance in the field of responsive and reversible holographic sensors (Sartain et al., 2008).

  • Material Sciences : The field of material sciences also benefits significantly from the unique properties of boronic acids. The study on the structure-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes highlighted the interaction between boronic acid and pendant diols for saccharide recognition. This research demonstrated the potential of boronic acids in modifying the optical properties of materials, such as single-walled carbon nanotubes, for various applications including but not limited to, sensing and material fabrication (Mu et al., 2012).

  • Catalysis and Synthesis : Boronic acids are also known for their role in catalysis and as intermediates in organic synthesis. The research on boronic acid-catalyzed, highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals is a testament to the versatility of boronic acids in catalysis. This study provided insights into new catalytic properties of boronic acids, expanding their utility in creating functionally rich and complex organic molecules (Hashimoto et al., 2015).

  • Biological Applications : Beyond material sciences and catalysis, boronic acids have shown promise in biological applications. For instance, boron-phenylpyrrin dyes were synthesized and studied for their pH-sensitive properties, which could be employed as pH sensors in various biological and chemical processes (Chen et al., 2013).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, (3-Chloro-4-((diethylamino)methyl)phenyl)boronic acid would interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon–carbon bonds, which are fundamental in organic synthesis .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound would facilitate the formation of carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the effectiveness of these reactions.

Properties

IUPAC Name

[3-chloro-4-(diethylaminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BClNO2/c1-3-14(4-2)8-9-5-6-10(12(15)16)7-11(9)13/h5-7,15-16H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCXAZJHSWFDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN(CC)CC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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